molecular formula C19H15ClFN5O3S B2840915 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-33-6

3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2840915
CAS No.: 1021082-33-6
M. Wt: 447.87
InChI Key: BFVGAUAQZBPJSQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzenesulfonamides and features various functional groups, making it a subject of interest for developing novel therapeutic agents.

Mechanism of Action

Target of Action

It’s known that both indole and triazole derivatives, which are structural components of this compound, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and triazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known biological activities of indole and triazole derivatives , it can be inferred that this compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves a multi-step process:

  • Preparation of Intermediate Compounds: : Starting with commercially available starting materials, the first step is the synthesis of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediate through cyclization reactions.

  • Functional Group Introductions:

  • Sulfonamide Formation: : The final step includes the formation of the benzenesulfonamide moiety by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow processes may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the compound typically involves hydrogenation reactions in the presence of catalysts like palladium on carbon.

  • Substitution: : The compound undergoes nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Palladium on carbon, sodium borohydride

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions, but they typically involve the modification of the functional groups present on the molecule.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.

  • Medicine: : Potential therapeutic agent due to its unique structural features and biological activity.

  • Industry: : Employed in the development of new materials with specific properties.

Comparison with Similar Compounds

When compared with other benzenesulfonamide derivatives, 3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups and their positions on the benzene ring, which impart distinct chemical properties and biological activities.

List of Similar Compounds

  • 3-chloro-4-fluorobenzenesulfonamide

  • N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

  • 4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-15-12-14(6-7-16(15)21)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-2-1-3-5-13/h1-9,12,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVGAUAQZBPJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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